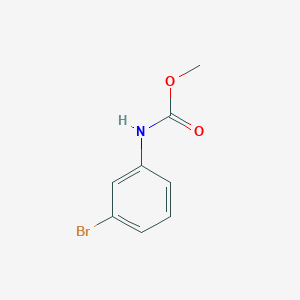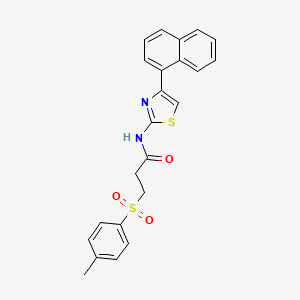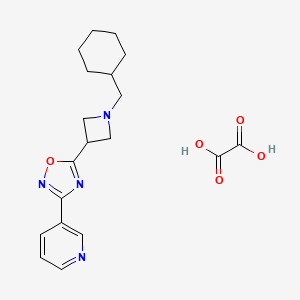
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea” is a complex organic compound. Its molecular formula is C22H25N5O and it has an average mass of 375.467 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. It includes a phenyl group, a carbazole group, and a urea group .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3. It has 6 H bond acceptors and 1 H bond donor. It has 4 freely rotating bonds. Its ACD/LogP value is 3.59, indicating its lipophilicity. Its polar surface area is 63 Å2, and its molar refractivity is 111.5±0.5 cm3 .
Applications De Recherche Scientifique
Anticancer Potential
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .
Antimicrobial Activity
In vitro studies have revealed that this compound possesses significant antimicrobial properties. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers are keen on understanding its mechanism of action and exploring its potential as a novel antimicrobial agent .
Anthelmintic Properties
This compound: has demonstrated anthelmintic activity, particularly against parasitic worms. Investigations have focused on its efficacy in treating helminth infections, including those affecting livestock and humans. Further studies are needed to optimize dosage and assess safety profiles .
Neuroprotective Effects
Given its structural resemblance to carbazole derivatives, this compound has drawn interest in neuroprotection research. It may modulate neuronal pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Preclinical studies have explored its impact on oxidative stress, neuroinflammation, and neuronal survival .
Novel Heterocyclic Synthesis
Researchers have utilized this compound as a building block for synthesizing novel heterocyclic structures. Its tetrahydrocarbazole moiety provides a versatile platform for creating diverse derivatives. These new compounds may find applications in drug discovery, materials science, and organic synthesis .
Triazolo-Pyrazine Derivatives
By modifying the tetrahydrocarbazole portion, scientists have synthesized triazolo-pyrazine derivatives. These compounds exhibit intriguing pharmacological properties, including potential as anti-inflammatory agents, kinase inhibitors, and ligands for specific receptors. Their diverse applications make them valuable targets for further investigation .
Propriétés
IUPAC Name |
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h1-3,6-7,10-12,23H,4-5,8-9,13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXWVERQJSRMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)



